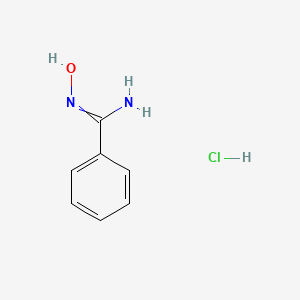Benzamidoxime hydrochloride
CAS No.:
Cat. No.: VC14206927
Molecular Formula: C7H9ClN2O
Molecular Weight: 172.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H9ClN2O |
|---|---|
| Molecular Weight | 172.61 g/mol |
| IUPAC Name | N'-hydroxybenzenecarboximidamide;hydrochloride |
| Standard InChI | InChI=1S/C7H8N2O.ClH/c8-7(9-10)6-4-2-1-3-5-6;/h1-5,10H,(H2,8,9);1H |
| Standard InChI Key | CVOJDESLSXPMSK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=NO)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Benzamidoxime hydrochloride belongs to the amidoxime class, characterized by the general formula RC(NH2)=N-OH·HCl, where the aromatic ring (R) is substituted with halogen, alkyl, alkoxy, or other functional groups . The compound’s structure is derived from the reaction of benzonitriles with hydroxylamine, followed by hydrochlorination. For example, 2,3-difluoro-6-trifluoromethylbenzamidoxime hydrochloride features a trifluoromethyl group and fluorine substituents on the benzene ring, enhancing its reactivity and stability .
Table 1: Key Physical and Chemical Properties
Synthesis Methodologies
Conventional Amidoxime Formation
The primary route involves reacting benzonitrile derivatives with hydroxylamine in the presence of a chelating agent to suppress byproducts like benzamides . For instance, 2,3-difluoro-6-trifluoromethylbenzonitrile reacts with hydroxylamine hydrochloride (1.44 mol) in a methanol-water system at 60°C for 9 hours, yielding 78% amidoxime . Chelating agents such as 8-hydroxyquinoline (0.07 wt%) prevent metal ion interference, critical for maintaining high yields .
Industrial-Scale Optimization
A Chinese patent (CN107353230A) details an alternative method using benzyltriethylammonium chloride as a phase-transfer catalyst :
-
Benzonitrile (1.2 mol) reacts with hydroxylamine hydrochloride (1.1 eq) in NaOH (30%) at 40°C for 6 hours, yielding 80.2% benzamidoxime .
-
Subsequent reduction with zinc powder in isopropanol/acetic acid converts the oxime to benzamidine hydrochloride .
Table 2: Comparative Synthesis Protocols
| Parameter | US6211232B1 | CN107353230A |
|---|---|---|
| Catalyst | 8-Hydroxyquinoline | Benzyltriethylammonium chloride |
| Solvent System | MeOH/H₂O | H₂O/NaOH |
| Reaction Time | 9 hours | 6 hours |
| Yield | 78% | 80.2% |
Functional Applications
Agrochemical Intermediates
Benzamidoxime hydrochloride serves as a precursor for fungicides, notably 2,3-difluoro-6-trifluoromethylbenzamidoxime, which is pivotal in synthesizing agricultural fungicides with broad-spectrum activity . Its stability under acidic conditions enables efficient scale-up in industrial settings .
Catalysis in Organic Synthesis
Recent studies highlight its role as a catalyst in diastereoselective crotylation reactions. For example, benzamidoxime (10 mol%) facilitates the reaction of potassium crotyltrifluoroborates with aldehydes in H₂O/CH₂Cl₂, yielding homoallylic alcohols in >90% efficiency . UV spectroscopy confirms its interaction with organotrifluoroborates, likely stabilizing reactive intermediates .
Pharmaceutical Relevance
While direct pharmaceutical applications are less documented, its structural analogs are intermediates in antiviral and anticancer agents. The amidoxime group’s ability to chelate metals also suggests potential in metallodrug design .
Analytical Characterization
Spectroscopic Data
Future Directions
-
Green Chemistry: Developing solvent-free or aqueous-phase syntheses to reduce environmental impact.
-
Drug Discovery: Exploring amidoxime-metal complexes for targeted therapies.
-
Catalysis: Expanding its use in asymmetric synthesis and cross-coupling reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume